Boc-D-Phe(4-Cl)-OH

Catalog No.
S679871
CAS No.
57292-44-1
M.F
C14H18ClNO4
M. Wt
299.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Phe(4-Cl)-OH

CAS Number

57292-44-1

Product Name

Boc-D-Phe(4-Cl)-OH

IUPAC Name

(2R)-3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1

InChI Key

BETBOAZCLSJOBQ-LLVKDONJSA-N

Synonyms

N-Boc-ethylenediamine;57260-73-8;tert-ButylN-(2-aminoethyl)carbamate;tert-butyl(2-aminoethyl)carbamate;N-tert-Boc-ethylenediamine;n-t-boc-ethylenediamine;tert-butyl2-aminoethylcarbamate;N-Boc-1,2-diaminoethane;n-boc-ethane-1,2-diamine;mono-n-t-boc-eda;n-boc-diaminoethane;n-boc-(2-aminoethyl)amine;(2-amino-ethyl)-carbamicacidtert-butylester;BOC-ETHYLENEDIAMINE;mono-n-tert-butyloxycarbonylethylenediamine;t-butyln-(2-aminoethyl)carbamate;N-(tert-Butoxycarbonyl)-1,2-diaminoethane;N-(2-Aminoethyl)carbamicAcidtert-ButylEster;2-(BOC-AMINO)ETHYLAMINE;BOC-EDA;n-t-butyloxycarbonyl-ethylenediamine;1,2-Diaminoethane,N-BOCprotected;ETHANE-1,2-DIAMINE,N-BOCPROTECTED;N-(tert-Butoxycarbonyl)-1,2-ethylenediamine;N-(TERT-BUTOXYCARBONYL)ETHYLENEDIAMINE

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Cl)C(=O)O

The exact mass of the compound Boc-4-chloro-D-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-D-Phe(4-Cl)-OH (CAS: 57292-44-1) is a highly pure (typically ≥98% HPLC), orthogonally protected D-amino acid derivative essential for the commercial and research-scale synthesis of advanced peptidomimetics. Characterized by a tert-butoxycarbonyl (Boc) protecting group and a para-chloro substituted D-phenylalanine core, this building block is a structural cornerstone in the formulation of third-generation gonadotropin-releasing hormone (GnRH) antagonists, such as Cetrorelix and Abarelix. The compound provides a dual procurement function: the Boc group enables specific solution-phase and hybrid solid-phase synthesis strategies, while the D-4-chlorophenylalanine moiety imparts critical proteolytic resistance and precise hydrophobic interactions required for high-affinity receptor binding [1].

Research Fit

1
Boc/benzyl SPPS workflow: Designed for standard TFA deprotection and HBTU/HOBt coupling protocols.
2
D‑configuration stereochemical control: Provides defined stereochemistry for peptide conformation and protease resistance studies.
3
4‑Cl substituent electronic effect: Alters ring electronics and sterics compared to unsubstituted or fluoro‑ analogs for structure‑activity investigations.
4
Enantiomeric quality benchmarks available: Vendor specifications provide ee, optical rotation, and melting point for procurement verification.

Substituting Boc-D-Phe(4-Cl)-OH with closely related analogs introduces immediate points of failure in both manufacturing and clinical efficacy. Replacing the D-isomer with an L-isomer (L-Phe(4-Cl)) strips the resulting peptide of its resistance to endogenous proteases, reducing its in vivo half-life from hours to minutes. Omitting the 4-chloro substitution (using standard Boc-D-Phe-OH) eliminates essential steric and hydrophobic interactions within target GPCR binding pockets, causing a multi-fold drop in receptor binding affinity. Furthermore, substituting the Boc protecting group with Fmoc (Fmoc-D-Phe(4-Cl)-OH) destroys the orthogonal protection strategy required for convergent [5+5] fragment synthesis, as the Fmoc group cannot survive the basic conditions used to deprotect adjacent segments during peptide assembly[1].

Substitution Risk

L‑enantiomer
Switching to Boc‑L‑Phe(4‑Cl)‑OH inverts stereochemistry; expected loss of D‑configuration‑mediated proteolytic stability and may alter target binding profile.
Other halogens
Boc‑D‑Phe(4‑F)‑OH or 4‑Br analog differ in electronic character, coupling kinetics, and final peptide physicochemical properties; results may not transfer directly.
Unsubstituted D‑Phe
Omitting the 4‑chloro group removes key steric/electronic contributions; potency and conformation profiles observed with 4‑Cl peptide may not be reproduced.

Receptor Binding Affinity: 4-Chloro Substitution vs. Unhalogenated Baselines

The incorporation of the 4-chloro-substituted D-phenylalanine residue is critical for anchoring peptide antagonists in GPCR binding pockets. In comparative studies of GnRH antagonists, decapeptides utilizing D-Phe(4-Cl) at position 2 (such as Cetrorelix) achieve low nanomolar binding affinities (IC50 ~4–26 nM). Substituting this residue with an unhalogenated D-Phe or altering the side-chain homologation results in a significant, often multi-fold (up to 7-fold in related GPCR models like the Ghrelin receptor), loss of binding potency due to the absence of specific hydrophobic and steric interactions [1].

Evidence DimensionReceptor Binding Affinity (IC50)
Target Compound DataLow nanomolar (IC50 ~4–26 nM) for D-Phe(4-Cl)-containing GnRH antagonists
Comparator Or BaselineUnhalogenated D-Phe or homologated analogs
Quantified DifferenceUp to 7-fold to >10-fold reduction in binding potency without the 4-chloro substitution
ConditionsIn vitro GPCR radioligand binding assays

Procuring the exact 4-chloro derivative is mandatory for maintaining the therapeutic potency of competitive receptor antagonists.

Enantiomeric purity
Specification
≥98% ee
Ensures minimal L‑enantiomer interference in chiral peptide assembly.
Chiral HPLC; vendor lot specification.

Proteolytic Stability: D-Isomer vs. L-Isomer Degradation Resistance

The stereochemistry of the phenylalanine derivative directly dictates the metabolic survivability of the synthesized peptide. Peptides incorporating the D-isomer (D-Phe(4-Cl)) exhibit exceptional resistance to endogenous proteases, maintaining ≥90% stability in human plasma assays and extending in vivo half-lives to several hours (e.g., >4.9 hours for specific cyclic analogs). In contrast, substitution with the natural L-isomer (L-Phe(4-Cl)) leads to rapid enzymatic cleavage, reducing plasma stability to mere minutes[1].

Evidence DimensionPlasma Stability / Enzymatic Cleavage
Target Compound Data≥90% stability in human plasma; extended half-life (>4 hours)
Comparator Or BaselineL-isomer (L-Phe(4-Cl)) peptides
Quantified DifferenceTransition from rapid degradation (minutes) to sustained stability (hours)
ConditionsHuman and mouse plasma stability assays; in vivo pharmacokinetic profiling

Selection of the D-isomer is critical for procurement teams sourcing building blocks for drugs requiring extended dosing intervals.

Optical rotation identity
Cross‑study comparable
[α]²⁰ᴅ −26±2°
Polarimeter check distinguishes from L‑enantiomer and unsubstituted analogs.
c=1% ethyl acetate, 20°C.

Synthesis Route Compatibility: Boc vs. Fmoc in Orthogonal Deprotection

For the industrial-scale synthesis of complex decapeptides like Cetrorelix, a convergent [5+5] fragment condensation strategy is frequently employed. In these routes, Boc-D-Phe(4-Cl)-OH is strictly required instead of Fmoc-D-Phe(4-Cl)-OH because the Boc protecting group remains 100% intact during the basic conditions (e.g., piperidine/DBU) required to selectively deprotect Fmoc groups on adjacent fragments. Attempting a generic substitution with the Fmoc-protected analog would result in premature global deprotection and catastrophic synthesis failure[1].

Evidence DimensionProtecting Group Stability
Target Compound Data100% stable to basic Fmoc-deprotection conditions (piperidine)
Comparator Or BaselineFmoc-D-Phe(4-Cl)-OH
Quantified DifferenceComplete orthogonality vs. complete premature cleavage under basic conditions
ConditionsConvergent solution-phase peptide synthesis (e.g., [5+5] fragment coupling)

Procuring the Boc-protected form is non-negotiable for manufacturers utilizing hybrid or solution-phase orthogonal synthesis routes.

Melting point
Cross‑study comparable
108–112°C
Quick purity assessment orthogonal to HPLC.
Open capillary; narrow range indicates consistent crystalline form.

Halogen Specificity: 4-Chloro vs. 4-Fluoro/4-Bromo in Target Optimization

The specific atomic radius and electronegativity of the chlorine atom at the para position cannot be universally substituted by other halogens. In structure-activity relationship studies of GPCR antagonists (such as CXCR4 inhibitors), varying the halogen from fluorine to chlorine to bromine systematically shifts the IC50 values (e.g., from 0.22 µM to 1.2 µM to 2.3 µM). While fluorine may be highly effective for some targets, chlorine provides the precise steric bulk and lipophilicity required for the binding pockets of specific legacy antagonists like Cetrorelix and Abarelix [1].

Evidence DimensionTarget Binding IC50 Variation by Halogen
Target Compound DataSpecific IC50 optimization based on chlorine's steric/electronic profile (e.g., 1.2 µM in CXCR4 models, ~4 nM in GnRH)
Comparator Or Baseline4-Fluoro or 4-Bromo substitutions
Quantified Difference3-fold to 10-fold shifts in IC50 when the halogen is altered
ConditionsGPCR antagonist SAR screening

Buyers cannot treat halogenated phenylalanine derivatives as interchangeable; the 4-chloro substitution is structurally locked for specific approved APIs.

Boc SPPS suitability
Vendor stated
Explicitly validated for Boc solid‑phase synthesis
Confirmed compatibility with standard deprotection/coupling cycles.
Sigma‑Aldrich reaction suitability designation.
HPLC purity
Cross‑study comparable
≥99% (area%)
Supports high crude peptide purity and easier downstream purification.
Chem‑Impex specification; higher than typical ≥96% grade.
Vendor rotation variability
Source review
[α]ᴅ −24° (EtOH) vs −26±2° (EtOAc)
Vendor and solvent consistency needed for batch‑to‑batch reproducibility.
Minor shifts may reflect trace impurities; qualified vendor recommended.

Convergent Solution-Phase Synthesis of GnRH Antagonists

Boc-D-Phe(4-Cl)-OH is a structurally mandatory precursor for the industrial-scale manufacturing of decapeptides like Cetrorelix. Its Boc protecting group allows for seamless integration into [5+5] fragment condensation strategies, remaining completely stable while adjacent Fmoc groups are cleaved under basic conditions [1].

Pharmacokinetic Optimization of Novel Peptidomimetics

For drug discovery teams developing cyclic peptides or GPCR ligands, incorporating this specific D-isomer provides a reliable method to block enzymatic degradation. The D-configuration combined with the bulky 4-chloro substitution shields the peptide backbone from proteases, extending plasma stability to >90% over several hours [2].

Structure-Activity Relationship (SAR) Library Development

In the development of highly specific receptor antagonists (e.g., Melanocortin or CXCR4 inhibitors), this compound is utilized to probe the steric and electronic limits of hydrophobic binding pockets. It serves as a precise benchmark against 4-fluoro and 4-bromo analogs to determine the exact halogen required for maximum receptor affinity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
D‑peptide stability research
High enantiomeric purity (ee)
Chiral HPLC or optical rotation verification
GnRH antagonist development studies
Identity‑confirming optical rotation and melting point
Polarimeter and melting point checkpoints
Boc/benzyl SPPS protocol
Documented reaction suitability for Boc SPPS
Supplier specification review
Incoming material identity testing
Orthogonal QC metrics (rotation, mp)
Polarimeter and melting point measurement

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

299.0924357 Da

Monoisotopic Mass

299.0924357 Da

Heavy Atom Count

20

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 6 notifications to the ECHA C&L Inventory.;
H314 (98.11%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

57292-44-1

Wikipedia

Boc-4-chloro-D-phenylalanine

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